![molecular formula C10H9NO4 B1594570 1-(3-Nitrophenyl)butane-1,3-dione CAS No. 5435-66-5](/img/structure/B1594570.png)
1-(3-Nitrophenyl)butane-1,3-dione
Overview
Description
1-(3-Nitrophenyl)butane-1,3-dione, also known as NBD, is an organic compound that is widely used in scientific experiments. It has a molecular formula of C10H9NO4 .
Synthesis Analysis
The synthesis of 1-(3-Nitrophenyl)butane-1,3-dione involves regioselective cyclocondensation of 2,4-diacetyl-5-hydroxy-5-methyl-3-(3-nitrophenyl/4-nitrophenyl)cyclohexanones with cyanothioacetamide . The reaction of these compounds with ethyl iodide, 2-chloroacetamide, or its N-aryl derivatives in the presence of sodium acetate trihydrate leads to the formation of 3-ethylthio-5,6,7,8-tetrahydroisoquinoline and (5,6,7,8-tetrahydroisoquinolin-3-ylthio)acetamides .
Molecular Structure Analysis
The molecular structure of 1-(3-Nitrophenyl)butane-1,3-dione consists of 15 heavy atoms . The InChI code for this compound is 1S/C10H9NO4/c1-7(12)6-10(13)8-4-2-3-5-9(8)11(14)15/h2-5H,6H2,1H3 .
Chemical Reactions Analysis
The compound is involved in nucleophilic substitution reactions. For instance, phenyl Y-substituted-phenyl carbonates react with butane-2,3-dione monoximate in a reaction where the α-nucleophile is 53-95 times more reactive than the corresponding normal-nucleophile .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 207.18 g/mol . It has a topological polar surface area of 80 Ų and a complexity of 282 . The compound is also characterized by an XLogP3 value of 1.1 .
Scientific Research Applications
Catalysts and Ligands
“1-(3-Nitrophenyl)butane-1,3-dione” is used in the field of catalysts and ligands . It’s particularly used as a nonchiral oxygen ligand . Catalysts and ligands play a crucial role in facilitating chemical reactions, and the use of this compound in this field can help improve the efficiency and selectivity of these reactions.
Pharmaceutical Synthesis
This compound has gained significant attention for its potential use in pharmaceutical synthesis . The structure-activity relationships and biological properties of “1-(3-Nitrophenyl)butane-1,3-dione” derivatives are being studied with the aim of unlocking their potential as therapeutic agents .
Herbicides
Another application of “1-(3-Nitrophenyl)butane-1,3-dione” is in the production of herbicides . The compound’s properties could potentially be harnessed to develop more effective and environmentally friendly weed control solutions.
Colorants and Dyes
The compound is also used in the production of colorants and dyes . Its chemical structure can be manipulated to produce a wide range of colors, making it a versatile ingredient in this industry.
Polymer Additives
“1-(3-Nitrophenyl)butane-1,3-dione” is used as an additive in polymer synthesis . It can enhance the properties of polymers, making them more suitable for various applications.
Photochromic Materials
Lastly, this compound has applications in the field of photochromic materials . These are materials that change color in response to light, and “1-(3-Nitrophenyl)butane-1,3-dione” can be used to enhance these properties.
Safety And Hazards
Safety measures include avoiding dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Personal protective equipment and chemical impermeable gloves should be worn. Ensure adequate ventilation and remove all sources of ignition. Evacuate personnel to safe areas and keep people away from and upwind of spill/leak .
properties
IUPAC Name |
1-(3-nitrophenyl)butane-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4/c1-7(12)5-10(13)8-3-2-4-9(6-8)11(14)15/h2-4,6H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LENGHKYAWBMFDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)C1=CC(=CC=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10202730 | |
Record name | 1,3-Butanedione, 1-(3-nitrophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10202730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Nitrophenyl)butane-1,3-dione | |
CAS RN |
5435-66-5 | |
Record name | 1-(3-Nitrophenyl)-1,3-butanedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5435-66-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Butanedione, 1-(3-nitrophenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005435665 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5435-66-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21485 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3-Butanedione, 1-(3-nitrophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10202730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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